4-amino-3-(pyrrolidine-1-carbonyl)-N-(2-(trifluoromethyl)benzyl)isothiazole-5-carboxamide
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Overview
Description
4-amino-3-(pyrrolidine-1-carbonyl)-N-(2-(trifluoromethyl)benzyl)isothiazole-5-carboxamide is a synthetic organic compound that belongs to the class of isothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(pyrrolidine-1-carbonyl)-N-(2-(trifluoromethyl)benzyl)isothiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the isothiazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine-1-carbonyl group: This step may involve acylation reactions using pyrrolidine derivatives.
Attachment of the trifluoromethylbenzyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyrrolidine moieties.
Reduction: Reduction reactions might target the carbonyl group or other reducible functionalities.
Substitution: The isothiazole ring and benzyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-(pyrrolidine-1-carbonyl)-N-(2-chlorobenzyl)isothiazole-5-carboxamide
- 4-amino-3-(pyrrolidine-1-carbonyl)-N-(2-methylbenzyl)isothiazole-5-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 4-amino-3-(pyrrolidine-1-carbonyl)-N-(2-(trifluoromethyl)benzyl)isothiazole-5-carboxamide may confer unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
4-amino-3-(pyrrolidine-1-carbonyl)-N-[[2-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S/c18-17(19,20)11-6-2-1-5-10(11)9-22-15(25)14-12(21)13(23-27-14)16(26)24-7-3-4-8-24/h1-2,5-6H,3-4,7-9,21H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDQFOTXTSIGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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